molecular formula C9H8Cl2F3N B2787229 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1270480-19-7

1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B2787229
CAS No.: 1270480-19-7
M. Wt: 258.07
InChI Key: ZNLHMXGTUGHXOO-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 3,5-dichlorobenzonitrile with trifluoroacetic acid derivatives. The process can be summarized as follows:

    Friedel-Crafts Acylation: 3,5-dichlorobenzonitrile undergoes Friedel-Crafts acylation with trifluoroacetic acid derivatives to form an intermediate.

    Reduction: The intermediate is then reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reacting 3,5-dichlorobenzonitrile with trifluoroacetic acid derivatives: under controlled temperature and pressure conditions.

    Purification steps: to isolate the desired product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield compounds with additional functional groups, such as carboxylic acids.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of other chemical compounds and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the presence of both dichlorophenyl and trifluoropropanamine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2F3N/c10-6-1-5(2-7(11)3-6)8(15)4-9(12,13)14/h1-3,8H,4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHMXGTUGHXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270480-19-7
Record name 1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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